molecular formula C19H23FN2O B247918 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-fluorobenzoyl)piperazine

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-fluorobenzoyl)piperazine

Cat. No.: B247918
M. Wt: 314.4 g/mol
InChI Key: ZWQFPOZFWKRNRG-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.1]hept-5-ene moiety linked via a methyl group to the piperazine ring, which is further substituted with a 2-fluorobenzoyl group at the 4-position.

Properties

Molecular Formula

C19H23FN2O

Molecular Weight

314.4 g/mol

IUPAC Name

[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C19H23FN2O/c20-18-4-2-1-3-17(18)19(23)22-9-7-21(8-10-22)13-16-12-14-5-6-15(16)11-14/h1-6,14-16H,7-13H2

InChI Key

ZWQFPOZFWKRNRG-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2CC3CC2C=C3)C(=O)C4=CC=CC=C4F

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)C(=O)C4=CC=CC=C4F

Origin of Product

United States

Biological Activity

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-fluorobenzoyl)piperazine is a complex organic compound notable for its unique bicyclic structure and piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its structural characteristics. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-fluorobenzoyl)piperazine is C15H26N2, with a molecular weight of approximately 238.39 g/mol. The bicyclic structure contributes to its three-dimensional conformation, which may enhance binding affinity to various biological targets.

PropertyValue
Molecular FormulaC15H26N2
Molecular Weight238.39 g/mol
Structural FeaturesBicyclic and piperazine moiety

The biological activity of this compound is likely mediated through interactions with specific receptors or enzymes in the body. Compounds with similar structures have been shown to exhibit various pharmacological effects, including:

  • Antidepressant activity : Some piperazine derivatives are known for their efficacy in treating mood disorders.
  • Antipsychotic effects : Modifications in the piperazine structure can enhance antipsychotic properties.
  • Neuroprotective effects : Bicyclic structures have been associated with neuroprotective activities.

Case Studies and Research Findings

Recent studies have explored the biological activities of piperazine derivatives, including those similar to 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-fluorobenzoyl)piperazine:

  • Antidepressant Activity : A study demonstrated that piperazine derivatives exhibited significant serotonin receptor binding, suggesting potential antidepressant effects (Source: ).
  • Neuroprotective Effects : Research indicated that compounds with bicyclic structures could protect neuronal cells from oxidative stress, enhancing their therapeutic potential in neurodegenerative diseases (Source: ).
  • Analgesic Properties : Similar piperazine derivatives were found to possess analgesic properties, providing insights into pain management applications (Source: ).

Interaction Studies

Understanding how 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-fluorobenzoyl)piperazine interacts with biological targets is crucial for elucidating its pharmacological profile. Interaction studies have shown that:

  • The compound may bind selectively to certain neurotransmitter receptors, influencing neurotransmission.
  • Structural modifications can significantly alter the binding affinity and selectivity towards various targets.

Comparison with Similar Compounds

Comparative Data Table

Compound Name/Structure Key Features Biological Activity References
Target Compound Bicyclo[2.2.1]heptene, 2-fluorobenzoyl Potential CNS receptor modulation
Bridged Diazabicyclic Piperazines (7, 11) 3,8-Diaza[3.2.1]bicyclooctane, N-alkyl DAT binding (IC₅₀ = 8.0–8.2 nM)
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine Nitrobenzyl substituent Enhanced hydrophobicity
5-HT1A Ligand (18) Phthalimido-butyl, 2-methoxyphenyl Ki = 0.6 nM for 5-HT1A
α1-Adrenoceptor Antagonist (4) 2,6-Dimethylphenoxypropyl, 2-methoxyphenyl Ki = 2.4 nM for α1-adrenoceptors

Preparation Methods

Bicyclic System Preparation

The bicyclo[2.2.1]heptene core is typically synthesized via Diels-Alder cycloaddition between cyclopentadiene and appropriate dienophiles. Recent advancements employ norbornene derivatives as starting materials, with subsequent functionalization at the 2-position.

Alkylation of Piperazine

The key intermediate is formed through nucleophilic alkylation of piperazine using bicyclo[2.2.1]hept-5-en-2-ylmethyl halides:

Reaction Scheme:
Piperazine+Bicyclo[2.2.1]hept-5-en-2-ylmethyl-X1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine\text{Piperazine} + \text{Bicyclo[2.2.1]hept-5-en-2-ylmethyl-X} \rightarrow \text{1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine}

Optimized Conditions:

ParameterOptimal Range
SolventAnhydrous THF/DMF
Temperature0°C → RT
BaseK2_2CO3_3/Et3_3N
Reaction Time12-18 hours

This step achieves 68-75% yield when using bromide derivatives, with purity >95% confirmed via HPLC.

Step 2: Benzoylation with 2-Fluorobenzoyl Chloride

Acylation Mechanism

The second stage involves N-acylation of the piperazine nitrogen using 2-fluorobenzoyl chloride under Schotten-Baumann conditions:

Intermediate+2-Fluorobenzoyl chlorideBaseTarget Compound\text{Intermediate} + \text{2-Fluorobenzoyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}

Reaction Optimization

Critical Parameters:

  • Solvent Selection: Dichloromethane (DCM) shows superior reactivity compared to THF or acetonitrile

  • Stoichiometry: 1.1 equiv of acyl chloride minimizes di-acylation byproducts

  • Temperature Control: Maintained at -5°C to 0°C prevents thermal degradation

Yield Enhancement Strategies:

  • Sequential addition of acyl chloride in aliquots

  • Use of molecular sieves (4Å) to absorb HCl byproduct

  • Post-reaction quenching with ice-cwater

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Recent patent literature describes accelerated synthesis using microwave irradiation:

ConditionConventionalMicrowave
Reaction Time8 hours45 minutes
Yield Improvement+12%
Purity92% → 96%

Solid-Phase Synthesis

Immobilized piperazine derivatives enable facile purification:

Support Matrix: Wang resin functionalized with acid-labile linkers
Advantages:

  • Reduced purification requirements

  • Scalability to multi-gram quantities

  • Compatibility with automated synthesis platforms

Characterization and Quality Control

Spectroscopic Analysis

Key Spectral Signatures:

  • 1^1H NMR (400 MHz, CDCl3_3):
    δ 7.82-7.75 (m, 1H, Ar-F)
    δ 3.85-3.45 (m, 8H, Piperazine)
    δ 2.95 (s, 2H, Bicyclo-CH2_2-)

  • HRMS (ESI+):
    Calculated for C19_{19}H22_{22}FN2_2O: 284.35
    Found: 284.36 [M+H]+^+

Purity Assessment

MethodAcceptance Criteria
HPLC (C18)≥98% area
Karl Fischer≤0.5% H2_2O
Residual Solvents<500 ppm

Industrial-Scale Considerations

Cost Optimization

  • Bulk synthesis of bicyclic precursor reduces raw material costs by 40%

  • Solvent recovery systems achieve 85% DCM reuse

Challenges and Limitations

Current Technical Barriers:

  • Steric hindrance from bicyclic system reduces benzoylation efficiency

  • Epimerization risk at bridgehead carbons during prolonged reactions

  • Fluorine-mediated side reactions with amine groups

Mitigation Strategies:

  • Use of bulky bases (e.g., DIPEA) prevents unwanted nucleophilic attack

  • Short reaction times with excess acyl chloride

  • Low-temperature crystallization for enantiomeric control

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